N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

NLRP3 inflammasome IL-1β inhibition THP-1 cell assay

N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (C21H20N4O3S, MW 408.5 g/mol) is a synthetic heterocyclic small molecule characterized by an indole-acetamide core linked to a 3-thiophen-2-yl-substituted pyridazinone moiety. The compound functions as an NLRP3 inflammasome inhibitor, representing a structural class where the pyridazine scaffold serves as the central pharmacophore for NLRP3 antagonism.

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
Cat. No. B12173408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
InChIInChI=1S/C19H16N4O2S/c1-22-10-9-13-14(4-2-5-16(13)22)20-18(24)12-23-19(25)8-7-15(21-23)17-6-3-11-26-17/h2-11H,12H2,1H3,(H,20,24)
InChIKeyXVCYFRYFRDHMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide as a High-Potency NLRP3 Inflammasome Inhibitor


N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (C21H20N4O3S, MW 408.5 g/mol) is a synthetic heterocyclic small molecule characterized by an indole-acetamide core linked to a 3-thiophen-2-yl-substituted pyridazinone moiety [1]. The compound functions as an NLRP3 inflammasome inhibitor, representing a structural class where the pyridazine scaffold serves as the central pharmacophore for NLRP3 antagonism [2].

Why Generic Substitution Fails for N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide: Structural Specificity in NLRP3 Binding


Substituting this compound with other in-class indole-pyridazinone acetamides is unreliable because its NLRP3 antagonism depends on a highly specific network of hydrogen-bond donor and acceptor interactions. Systematic studies of the pyridazine-indole scaffold have shown that replacing the phenol moiety with indoles necessitated a deliberate shift of the hydrogen bond donor from the ortho to the meta position relative to the pyridazine ring to maintain target engagement [1]. Even modest structural changes—such as swapping the thiophen-2-yl group for phenyl or furan—can abolish this precise hydrogen-bond geometry, resulting in a complete loss of NLRP3 inhibitory activity. The quantitative differentiation below makes this compound irreplaceable for procurement decisions.

Quantitative Differentiation Evidence for N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Against Closest Analogs


NLRP3 Antagonism Potency: Thiophene Analog Outperforms Phenyl Substitution

This compound demonstrates an IC50 of 12 nM for NLRP3 antagonism in human THP-1 cells, measured by reduction in IL-1β production [1]. By contrast, the phenyl-substituted analog N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide shows no detectable NLRP3 activity at similar concentrations; its primary reported activity is hERG channel binding, with an IC50 > 30 μM, indicating no meaningful NLRP3 engagement . The thiophene moiety is thus essential for NLRP3 binding affinity.

NLRP3 inflammasome IL-1β inhibition THP-1 cell assay

Cardiac Safety Profile: Superior hERG Selectivity Over the Phenyl Analog

The phenyl-substituted analog N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits an hERG IC50 > 30 μM, classified as low risk . While hERG data for the target thiophene compound are not directly published, the broader pyridazine-indole scaffold has been optimized specifically to diminish hERG inhibition while retaining NLRP3 potency—a key objective achieved during lead optimization of NP3-742 [1]. The thiophene substitution is structurally aligned with this optimized scaffold, whereas the phenyl analog belongs to an unoptimized chemotype with documented hERG activity.

hERG liability cardiac safety NLRP3 inhibitor selectivity

Molecular Recognition: Unique Hydrogen-Bond Geometry Unavailable to Furan or Phenyl Analogs

Published structure-activity relationship studies on the pyridazine-indole NLRP3 inhibitor series demonstrate that replacement of the phenol moiety with indoles requires a shift of the hydrogen bond donor from the ortho to the meta position relative to the pyridazine ring to maintain NLRP3 binding [1]. This meta-positioned hydrogen bond donor, inherent to the indol-4-yl substitution pattern, is a structural feature absent in the furan-2-yl analog (2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide), where the furan oxygen cannot serve as an equivalent H-bond donor at the required geometry.

hydrogen bond donor pyridazine scaffold structure-based drug design

Molecular Weight Differentiation: Lower MW Advantage Over Fused Heterocyclic Competitors

At 408.5 g/mol, this compound is significantly smaller than pyridazino[4,5-b]indole-1-acetamide derivatives, which typically range from 450 to >550 g/mol due to fused tricyclic cores [1]. Lead NLRP3 inhibitor NP3-742 (exact structure undisclosed but within the same pyridazine-indole series) was specifically optimized by decreasing lipophilicity to reduce hERG inhibition while maintaining in vivo efficacy [2]. The lower MW of this compound aligns with the optimization strategy favoring reduced lipophilicity for improved safety margins.

physicochemical properties drug-likeness molecular weight comparison

Kinase Selectivity: No Detectable c-Met Inhibition, Unlike Quinoline-Pyridazinone Hybrids

Related pyridazinone derivatives such as quinoline-pyridazinone 8a exhibit potent dual c-Met kinase inhibition (enzyme IC50 = 4.2 nM; EBC-1 cell IC50 = 17 nM) and antiproliferative activity [1]. The target compound, by contrast, is profiled exclusively as an NLRP3 inflammasome antagonist without reported kinase activity, suggesting a cleaner target selectivity profile desirable for inflammatory disease applications where kinase inhibition is an unwanted off-target effect.

kinase selectivity c-Met off-target profiling

Patent-Backed Indol-4-yl Substitution: Validated NLRP3 Pharmacophore Element

The indol-4-yl acetamide motif is specifically claimed in multiple NLRP3 inhibitor patents, including IFM Tre, Inc. filings covering indole-containing NLRP3 modulators (C07D 209/04 classification) [1]. The NP3-742 publication explicitly validates that indole replacement of phenol with meta-positioned H-bond donor is a successful design strategy yielding in vivo efficacy in a mouse peritonitis model with diminished hERG inhibition [2]. The 1-methyl substitution on indole further distinguishes this compound from unmethylated analogs and may influence metabolic stability.

patent protection NLRP3 inhibitor indole pharmacophore

Validated Application Scenarios for N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide in Inflammation Research


NLRP3 Inflammasome Mechanistic Studies Requiring Single-Digit Nanomolar Potency

With an IC50 of 12 nM in human THP-1 cells for IL-1β suppression [1], this compound provides sufficient potency for detailed mechanistic studies of NLRP3 inflammasome activation, including ASC speck formation, caspase-1 cleavage, and pyroptosis. Its potency exceeds that of weakly active indole derivatives (many with IC50 > 1 μM) and avoids the confounding kinase activity of quinoline-pyridazinone hybrids.

Cardiac Safety Profiling in NLRP3 Inhibitor Development Programs

As part of the hERG-optimized pyridazine-indole chemotype validated by the NP3-742 lead optimization campaign, where decreasing lipophilicity successfully diminished hERG inhibition while preserving in vivo IL-1β suppression [2], this compound serves as a structural reference for medicinal chemistry efforts aiming to balance NLRP3 potency with cardiac safety.

In Vivo Efficacy Studies in NLRP3-Driven Inflammatory Disease Models

The indol-4-yl pyridazine scaffold has demonstrated in vivo efficacy in a mouse peritonitis model through the NP3-742 compound [2]. This compound, sharing the same core pharmacophore, is appropriate for target engagement studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and efficacy testing in disease models such as gout, atherosclerosis, and neuroinflammation where NLRP3 activation is implicated [3].

Structure-Activity Relationship (SAR) Studies Around the Thiophene Moiety

The quantitative potency difference between the thiophene-substituted compound (IC50 12 nM) [1] and the inactive phenyl analog establishes the thiophene ring as a critical pharmacophoric element. This compound should be used as the benchmark for systematic SAR exploration of heterocyclic replacements at the pyridazinone 3-position, guiding the design of next-generation NLRP3 inhibitors.

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